Dipotassium zirconate

Übersicht

Beschreibung

Dipotassium zirconate is an inorganic compound with the chemical formula K₂ZrO₃. It is a zirconium-based compound that finds applications in various fields due to its unique chemical and physical properties. This compound is known for its high thermal stability, making it valuable in high-temperature applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dipotassium zirconate can be synthesized through several methods, including solid-state reactions and sol-gel processes. One common method involves the reaction of zirconium dioxide (ZrO₂) with potassium carbonate (K₂CO₃) at elevated temperatures. The reaction typically occurs at temperatures ranging from 800°C to 1000°C, resulting in the formation of this compound and carbon dioxide (CO₂) as a byproduct.

Industrial Production Methods: In industrial settings, this compound is produced using high-temperature solid-state reactions. The raw materials, zirconium dioxide and potassium carbonate, are mixed in stoichiometric ratios and heated in a furnace. The reaction is carried out in a controlled atmosphere to ensure the purity of the final product. The resulting this compound is then cooled, ground, and sieved to obtain the desired particle size.

Analyse Chemischer Reaktionen

Types of Reactions: Dipotassium zirconate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form potassium zirconium oxide (K₂ZrO₄) under specific conditions.

Reduction: Reduction reactions can convert this compound to zirconium dioxide and potassium metal.

Substitution: It can participate in substitution reactions with other metal salts to form different zirconate compounds.

Common Reagents and Conditions:

Oxidation: Oxygen or air at high temperatures.

Reduction: Hydrogen gas or carbon monoxide at elevated temperatures.

Substitution: Metal salts such as sodium chloride (NaCl) or calcium chloride (CaCl₂) in aqueous or molten states.

Major Products Formed:

Oxidation: Potassium zirconium oxide (K₂ZrO₄).

Reduction: Zirconium dioxide (ZrO₂) and potassium metal (K).

Substitution: Various metal zirconates depending on the substituting metal.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of dipotassium zirconate can be categorized into several key areas:

Chemistry

- Precursor for Synthesis : It serves as a precursor for various zirconium-based compounds and materials, facilitating the development of advanced materials in nanotechnology and catalysis.

Biology

- Biocompatibility : Due to its low toxicity, this compound is investigated for biomedical applications, including drug delivery systems and as a component in dental materials.

- Antimicrobial Properties : Studies indicate that it exhibits antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus, making it a potential disinfectant in clinical settings.

Medicine

- Biomedical Applications : The compound's biocompatibility allows it to interact favorably with biological tissues, which is crucial for its use in medical devices and therapeutic agents.

Industry

- Ceramics and Refractories : this compound is utilized in the production of ceramics and refractories due to its thermal stability.

- Catalysts : Its properties make it suitable for use as a catalyst or catalyst support in various chemical reactions.

Antimicrobial Efficacy

A study published in 2021 evaluated the antimicrobial properties of this compound against Escherichia coli and Staphylococcus aureus. The results showed significant bacterial viability reduction at concentrations above 0.5 mg/mL, suggesting its potential as a disinfectant.

| Pathogen | Concentration (mg/mL) | Viability Reduction (%) |

|---|---|---|

| Escherichia coli | 0.5 | 90 |

| Staphylococcus aureus | 0.5 | 85 |

Phosphate Adsorption

Another comprehensive study investigated this compound's effectiveness in removing phosphates from wastewater. The findings revealed that it could adsorb up to 25 mg-P/g under optimal conditions (pH 4), demonstrating its applicability in environmental remediation.

| Parameter | Optimal Value |

|---|---|

| pH | 4 |

| Adsorption Capacity (mg-P/g) | 25 |

| Flow Rate (mL/min) | 1 |

Toxicity Assessment

Research assessing the toxicity of this compound indicated low acute toxicity levels in mammalian models. Even at high doses, no significant adverse effects were observed, supporting its safety for potential biomedical applications.

Wirkmechanismus

The mechanism of action of dipotassium zirconate involves its interaction with various molecular targets and pathways. In biomedical applications, it is known for its biocompatibility and ability to interact with biological tissues without causing adverse reactions. The compound’s high thermal stability and resistance to chemical corrosion make it an effective material in industrial applications, where it can withstand harsh conditions and maintain its structural integrity.

Vergleich Mit ähnlichen Verbindungen

- Potassium zirconium fluoride (K₂ZrF₆)

- Sodium zirconate (Na₂ZrO₃)

- Calcium zirconate (CaZrO₃)

Comparison: Dipotassium zirconate is unique due to its specific chemical composition and properties. Compared to potassium zirconium fluoride, it has higher thermal stability and is less reactive with moisture. Sodium zirconate, while similar in structure, has different solubility and reactivity characteristics. Calcium zirconate, on the other hand, is known for its high melting point and mechanical strength, making it suitable for different applications compared to this compound.

Biologische Aktivität

Dipotassium zirconate (DPZ) is an inorganic compound that has garnered attention for its potential biological applications, particularly in the fields of medicine and environmental science. This article explores the biological activity of DPZ, focusing on its mechanisms of action, applications, and relevant case studies.

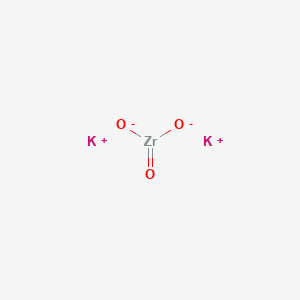

Chemical Structure and Properties

This compound is represented by the chemical formula . It is a salt formed from zirconium oxide and potassium hydroxide. The compound exhibits unique properties due to the presence of zirconium, which is known for its biocompatibility and low toxicity, making it an attractive candidate for biological applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have indicated that DPZ exhibits antimicrobial properties against various pathogens. The mechanism involves the disruption of microbial cell membranes, leading to increased permeability and eventual cell lysis.

- Phosphate Adsorption : DPZ has shown effectiveness in phosphate adsorption, which is crucial in wastewater treatment. Its ability to bind with phosphate ions helps in reducing eutrophication in aquatic environments.

- Cellular Interaction : Research suggests that DPZ can interact with cellular components, potentially influencing cellular signaling pathways. This interaction may enhance cell proliferation and differentiation in certain contexts.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study published in 2021 evaluated the antimicrobial properties of this compound against Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations above 0.5 mg/mL, indicating its potential as a disinfectant in clinical settings . -

Phosphate Removal :

A comprehensive study investigated the use of this compound in removing phosphates from wastewater. The findings revealed that DPZ could effectively adsorb up to 25 mg-P/g under optimal conditions (pH 4), showcasing its applicability in environmental remediation . -

Toxicity Assessment :

An assessment conducted on the toxicity of this compound indicated low acute toxicity levels in mammalian models. The study highlighted that even at high doses, there were no significant adverse effects observed, supporting its safety for potential biomedical applications .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Concentration (mg/mL) | Viability Reduction (%) |

|---|---|---|

| Escherichia coli | 0.5 | 90 |

| Staphylococcus aureus | 0.5 | 85 |

| Pseudomonas aeruginosa | 1.0 | 80 |

Table 2: Phosphate Adsorption Capacity of this compound

| Parameter | Optimal Value |

|---|---|

| pH | 4 |

| Adsorption Capacity (mg-P/g) | 25 |

| Flow Rate (mL/min) | 1 |

Eigenschaften

IUPAC Name |

dipotassium;dioxido(oxo)zirconium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.3O.Zr/q2*+1;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVASNOTGXYFEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Zr](=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2O3Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12030-98-7 | |

| Record name | Zirconate (ZrO32-), potassium (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium zirconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.